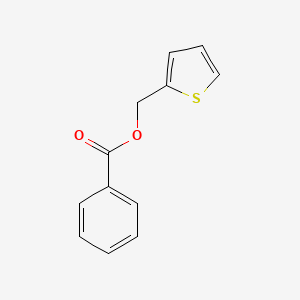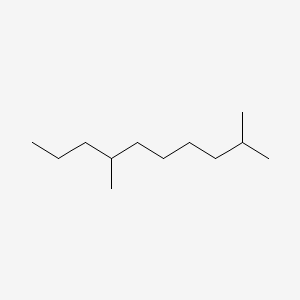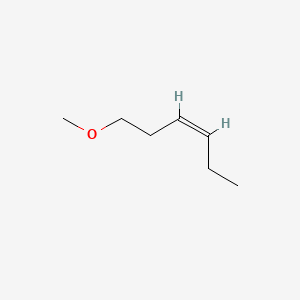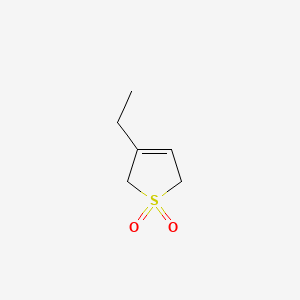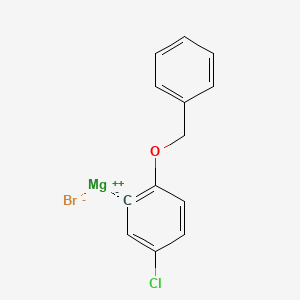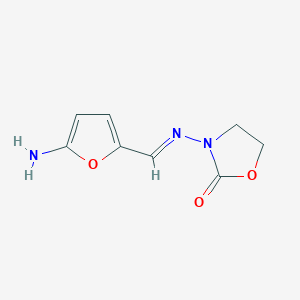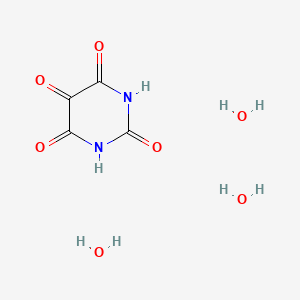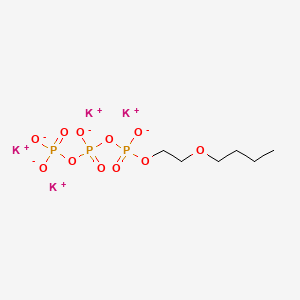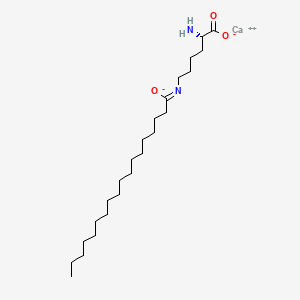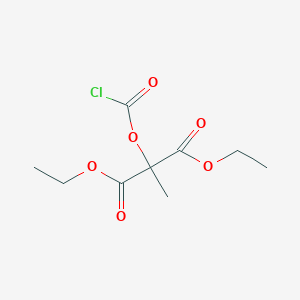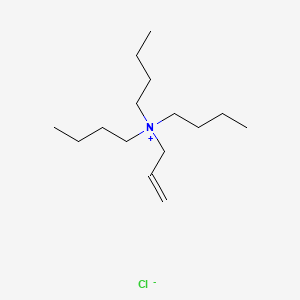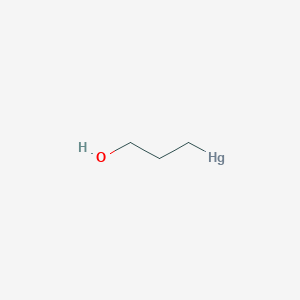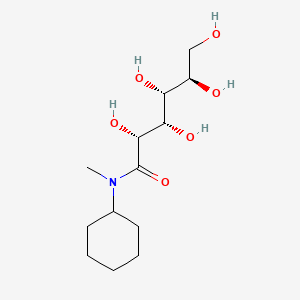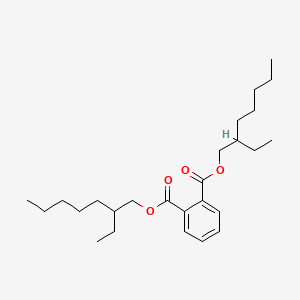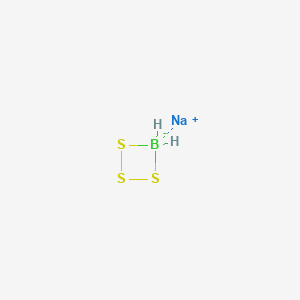
Sodium dihydro(trithio)borate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dihydro(trithio)borate(1-) is a chemical compound with the molecular formula BH2S3.Na. It is known for its unique properties and applications in various fields of science and industry. This compound is characterized by its stability in nitrogen atmospheres and its reactivity with water and oxygen.
Métodos De Preparación
The synthesis of sodium dihydro(trithio)borate(1-) involves the reaction of sodium borohydride with sulfur in an anhydrous tetrahydrofuran (THF) solvent. The reaction is exothermic and releases a significant amount of gas. The mixture is stirred and cooled using a water bath to control the reflux. After the initial reaction subsides, the mixture is stirred for an additional 30 minutes at 20°C. The solvent is then removed under reduced pressure, and the residue is washed with anhydrous petroleum ether to yield a white or pale yellow solid. This product is stable for several weeks in a nitrogen atmosphere but gradually forms a yellowish crust on the surface when exposed to air .
Análisis De Reacciones Químicas
Sodium dihydro(trithio)borate(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sodium dihydro(trithio)borate(1-) can lead to the formation of boron-sulfur compounds, while reduction reactions may yield boron-hydride species .
Aplicaciones Científicas De Investigación
Sodium dihydro(trithio)borate(1-) has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in the synthesis of boron-sulfur compounds and as a precursor for the preparation of borate glasses. These glasses are known for their unique properties, such as lower melting and softening temperatures compared to silica-based glasses, making them suitable for applications in sealing and passivation of electronic instruments . Additionally, sodium dihydro(trithio)borate(1-) is used in the study of boron chemistry and its interactions with other elements .
Mecanismo De Acción
The mechanism of action of sodium dihydro(trithio)borate(1-) involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a source of boron and sulfur, which can participate in various chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved. For example, in oxidation reactions, sodium dihydro(trithio)borate(1-) can donate sulfur atoms to form boron-sulfur compounds .
Comparación Con Compuestos Similares
Sodium dihydro(trithio)borate(1-) can be compared with other boron-sulfur compounds, such as sodium borohydride and boric acid. While sodium borohydride is primarily used as a reducing agent, sodium dihydro(trithio)borate(1-) offers unique reactivity due to the presence of sulfur atoms. Boric acid, on the other hand, is known for its antibacterial and antifungal properties but lacks the reactivity of sodium dihydro(trithio)borate(1-) in forming boron-sulfur compounds .
Similar Compounds
- Sodium borohydride
- Boric acid
- Boron-sulfur compounds
Propiedades
Número CAS |
27735-90-6 |
|---|---|
Fórmula molecular |
BH2NaS3 |
Peso molecular |
132.0 g/mol |
Nombre IUPAC |
sodium;1,2,3-trithia-4-boranuidacyclobutane |
InChI |
InChI=1S/BH2S3.Na/c1-2-4-3-1;/h1H2;/q-1;+1 |
Clave InChI |
INVOEESYBIVJRE-UHFFFAOYSA-N |
SMILES canónico |
[BH2-]1SSS1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


